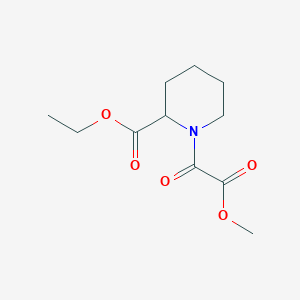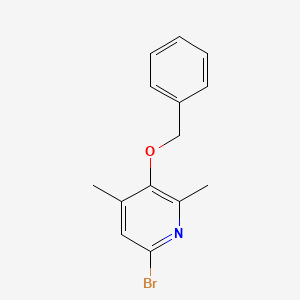
Cyclocarioside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocarioside B is a triterpenoid saponin compound isolated from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound has garnered attention due to its potential health benefits, including hypoglycemic and hypolipidemic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclocarioside B involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:
Extraction: Leaves are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound
Industrial Production Methods
Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cyclocarioside B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying triterpenoid saponin chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.
Medicine: Explored for its hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and hyperlipidemia.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mecanismo De Acción
Cyclocarioside B exerts its effects through multiple molecular targets and pathways:
Hypoglycemic Effect: It promotes glucose uptake in the absence of insulin by modulating the insulin receptor substrate 1 pathway.
Hypolipidemic Effect: It reduces lipid levels by inhibiting key enzymes involved in lipid metabolism.
Anti-inflammatory Effect: It ameliorates inflammation by inhibiting pro-inflammatory cytokines and signaling pathways
Comparación Con Compuestos Similares
Cyclocarioside B is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar hypoglycemic effects.
Cyclocaric Acid B: A related compound with distinct biological activities.
Arjunolic Acid: A triterpenoid with antioxidant and anti-inflammatory properties
This compound stands out due to its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C42H72O12 |
|---|---|
Peso molecular |
769.0 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1 |
Clave InChI |
ZVLOGFWPCWANJM-LUBJNMKGSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)

![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)







![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
